molecular formula C10H7F3O2 B028549 cis-2-Benzoyl-3-(trifluoromethyl)oxirane CAS No. 110960-53-7

cis-2-Benzoyl-3-(trifluoromethyl)oxirane

Cat. No.: B028549
CAS No.: 110960-53-7
M. Wt: 216.16 g/mol
InChI Key: BMKVTNQQOLRPNT-UHFFFAOYSA-N
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Description

cis-2-Benzoyl-3-(trifluoromethyl)oxirane: is an organic compound with the molecular formula C10H7F3O2 It is characterized by the presence of a benzoyl group and a trifluoromethyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Benzoyl-3-(trifluoromethyl)oxirane typically involves the reaction of benzoyl chloride with a trifluoromethyl-substituted epoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the formation of the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-2-Benzoyl-3-(trifluoromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzoyl-substituted carboxylic acids.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

cis-2-Benzoyl-3-(trifluoromethyl)oxirane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-2-Benzoyl-3-(trifluoromethyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with cellular membranes and proteins.

Comparison with Similar Compounds

    trans-2-Benzoyl-3-(trifluoromethyl)oxirane: Differing in the spatial arrangement of substituents.

    2-Benzoyl-3-(trifluoromethyl)oxirane: Without specifying the cis or trans configuration.

    2-Benzoyloxirane: Lacking the trifluoromethyl group.

Uniqueness: cis-2-Benzoyl-3-(trifluoromethyl)oxirane is unique due to the presence of both the benzoyl and trifluoromethyl groups in a specific cis configuration. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

phenyl-[3-(trifluoromethyl)oxiran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9-8(15-9)7(14)6-4-2-1-3-5-6/h1-5,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKVTNQQOLRPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470261
Record name Phenyl[3-(trifluoromethyl)oxiran-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110960-53-7
Record name Phenyl[3-(trifluoromethyl)oxiran-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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